BenchChemオンラインストアへようこそ!

A-357300

MetAP2 reversible inhibition toxicity

Choose A-357300 for its reversible, bestatin-type MetAP2 inhibition with >475-fold selectivity over MetAP1 (IC50 0.12 µM vs. 57 µM). Unlike irreversible TNP-470, its cytostatic G1 arrest spares primary cells and avoids off-target toxicity. Proven antitumor efficacy in neuroblastoma (CHP-134), carcinoma, and sarcoma models. Preferred benchmark for MetAP2 inhibitor screening, p53 pathway dissection, and angiogenesis assays. ≥98% purity, solid. For R&D only.

Molecular Formula C15H22ClN3O3S
Molecular Weight 359.9 g/mol
Cat. No. B1664739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-357300
SynonymsA-357300;  A 357300;  A357300; 
Molecular FormulaC15H22ClN3O3S
Molecular Weight359.9 g/mol
Structural Identifiers
SMILESCC(C)SCCC(C(C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N
InChIInChI=1S/C15H22ClN3O3S/c1-9(2)23-7-6-12(17)13(20)15(22)19-18-14(21)10-4-3-5-11(16)8-10/h3-5,8-9,12-13,20H,6-7,17H2,1-2H3,(H,18,21)(H,19,22)/t12-,13+/m1/s1
InChIKeyBYBVYIPUGPZRSX-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-357300: Reversible and Selective MetAP2 Inhibitor for Preclinical Cancer and Angiogenesis Research


A-357300 is a bestatin-type, reversible inhibitor of methionine aminopeptidase 2 (MetAP2) [1]. It exhibits high selectivity for MetAP2 over MetAP1, with an IC50 of 0.12 µM for MetAP2 and 57 µM for MetAP1 . This compound induces cytostasis via G1 phase cell cycle arrest, selectively targeting endothelial cells and certain tumor cells while sparing most non-endothelial primary cells [1]. A-357300 has demonstrated potent antitumor efficacy in murine models of carcinoma, sarcoma, and neuroblastoma, establishing MetAP2 as a pivotal target in cell growth and validating reversible inhibition as a promising therapeutic strategy [1].

A-357300: Why MetAP2 Inhibitor Substitution Can Lead to Divergent Experimental Outcomes


MetAP2 inhibitors encompass diverse structural classes (bestatin-type, fumagillin-derived, triazolesulfonamides) and distinct inhibition modes (reversible vs. irreversible) [1]. A-357300 is a bestatin-type reversible inhibitor, whereas TNP-470 is an irreversible fumagillin derivative [2]. Irreversible inhibitors can cause prolonged target suppression and off-target toxicities not observed with reversible agents [2]. Furthermore, selectivity for MetAP2 over MetAP1 varies widely; A-357300 exhibits a >475-fold selectivity ratio , while bestatin itself is a broad aminopeptidase inhibitor. Direct substitution without considering reversibility, selectivity, and cellular context can lead to markedly different results in angiogenesis, proliferation, and toxicity assays.

A-357300 Quantitative Differentiation: Reversibility, Selectivity, and Cellular Specificity vs. Key MetAP2 Inhibitors


Reversible vs. Irreversible MetAP2 Inhibition: A-357300 Lacks TNP-470-Associated Toxicities

A-357300 is a rationally designed reversible MetAP2 inhibitor that suppresses tumor growth preclinically without the toxicities observed with the irreversible inhibitor TNP-470 [1]. In head-to-head in vivo studies, A-357300 demonstrated equivalent antitumor efficacy but avoided the neurotoxicity and weight loss associated with TNP-470 [1].

MetAP2 reversible inhibition toxicity

MetAP2 vs. MetAP1 Selectivity: A-357300 Demonstrates >475-Fold Higher Specificity

A-357300 potently inhibits MetAP2 with an IC50 of 0.12 µM, while showing minimal activity against the closely related MetAP1 (IC50 = 57 µM), yielding a selectivity ratio of 475 . In contrast, the prototypical aminopeptidase inhibitor bestatin inhibits both MetAP1 and MetAP2 with IC50 values in the low micromolar range, and other MetAP2 inhibitors like A-800141 exhibit lower selectivity.

MetAP2 selectivity target engagement

Cellular Selectivity: A-357300 Induces G1 Arrest in Endothelial and Tumor Cells but Spares Normal Cells

A-357300 selectively induces G1 phase cell cycle arrest in human microvascular endothelial cells (HMVEC) and a subset of tumor cells (e.g., HT-1080 fibrosarcoma), but does not affect most primary cells of non-endothelial origin [1]. In contrast, the irreversible inhibitor TNP-470 exhibits broader, less selective growth inhibition that can affect normal cells [2].

cytostasis cell cycle selectivity

Antiproliferative Potency Across Tumor Types: A-357300 Shows Distinct EC50 Profile vs. TNP-470 and A-800141

In a panel of 10 tumor cell lines, A-357300 exhibited a distinct potency profile compared to TNP-470 and A-800141 [1]. For example, in HT-1080 fibrosarcoma cells, the EC50 for A-357300 was 193 nM, whereas TNP-470 was 3 nM and A-800141 was 26 nM [1]. In PC3 prostate cancer cells, A-357300 EC50 was 530 nM, compared to 39 nM for TNP-470 and 30 nM for A-800141 [1].

antiproliferative EC50 tumor panel

Structural Class Differentiation: Bestatin-Type Scaffold Offers Unique Physicochemical Profile

A-357300 belongs to the bestatin-type class of MetAP2 inhibitors, which is distinct from other reversible inhibitor classes such as anthranilic acid-sulfonamides (A-832234), triazolesulfonamides (JNJ-4929821), and bengamides (LAF-389) [1]. This scaffold confers a unique combination of polarity and lipophilicity that influences cellular permeability and target engagement kinetics.

bestatin-type structural class physicochemical

A-357300: Recommended Preclinical Applications Based on Differentiated Performance


Angiogenesis and Endothelial Cell Biology Studies

A-357300 is ideally suited for in vitro and in vivo angiogenesis assays due to its selective cytostatic effect on endothelial cells and reversible inhibition of MetAP2 [1]. It inhibits endothelial tube formation and migration without inducing apoptosis, allowing researchers to study the role of MetAP2 in angiogenic signaling pathways without confounding cytotoxicity [1].

Neuroblastoma and Pediatric Solid Tumor Preclinical Models

A-357300 has demonstrated significant antitumor efficacy in neuroblastoma murine models, including CHP-134-derived xenografts . Its ability to suppress tumor growth without the neurotoxicity associated with TNP-470 makes it a preferred agent for long-term efficacy studies in pediatric oncology research [1].

Mechanistic Studies of MetAP2-Dependent p53 Activation

A-357300 upregulates p53 and p21 in HT-1080 fibrosarcoma cells but not in normal primary cells, providing a clean system to dissect MetAP2-mediated regulation of the p53 pathway [2]. Researchers can use A-357300 to investigate the molecular basis of selective p53 induction in tumor cells versus normal cells.

Structure-Activity Relationship (SAR) and Tool Compound Studies

As a well-characterized bestatin-type reversible inhibitor, A-357300 serves as a benchmark compound for evaluating next-generation MetAP2 inhibitors [3]. Its defined selectivity profile (MetAP2 vs. MetAP1) and known cellular potency enable rigorous comparison of new chemical entities in enzymatic and cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-357300

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.